![molecular formula C13H21NO3 B13544061 Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings sharing a single atom. The presence of the azetidine ring in this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: The compound is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the azetidine ring. This combination of features provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Biological Activity
Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a novel compound characterized by its unique spirocyclic structure, which includes a tert-butyl group and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a scaffold for drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 241.32 g/mol. Its structural uniqueness arises from the combination of a spirocyclic system and the presence of both hydroxyl and carboxylate functional groups, making it a valuable building block in various chemical applications.
Biological Activity
Research indicates that this compound exhibits potential biological activity by interacting with various biochemical pathways. The compound's unique structure allows for interactions with specific biological targets, which may lead to therapeutic applications.
While detailed mechanisms of action are still under investigation, preliminary studies suggest that the compound may influence the activity of certain enzymes or receptors involved in metabolic pathways. For instance, its ability to inhibit specific enzymatic activities has been noted, although further research is necessary to elucidate these interactions comprehensively.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting its potential as an antimicrobial agent. For example, high concentrations (50 μM) resulted in approximately 50% inhibition of specific bacterial secretion systems .
- Drug Development Potential : The compound has been investigated as a scaffold for developing new therapeutics targeting antibiotic-resistant bacteria. Its structural properties allow for modifications that could enhance its efficacy against various pathogens .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Contains hydroxyl group | Moderate antimicrobial activity |
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | Oxygen atom in the ring | Lower potency against bacterial targets |
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | Variation in ring size | Potential differences in reactivity |
This table illustrates how variations in structure can significantly impact biological activity, underscoring the importance of structural optimization in drug design.
Synthesis and Application
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic ring system followed by functionalization of the hydroxyl and carboxylate groups. Industrial methods may utilize continuous flow reactors to enhance efficiency during production, adapting laboratory techniques for larger-scale applications .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(5-8-15)13(14)6-4-7-13/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
NJYXEMSUTILCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CCC2)CC=O |
Origin of Product |
United States |
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